2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

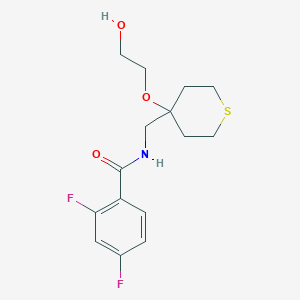

“2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820711-56-5 . It has a molecular weight of 173.65 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of pyrazole compounds involves various methods. One such method involves the use of ethyl magnesium bromide added to a solution of 1-methyl-1H-pyrazole-3-carbonitrile and Ti (Oi-Pr)4 in Et2O. The solution is stirred and then warmed to ambient temperature, followed by the addition of BF3.OEt2.Molecular Structure Analysis

The IUPAC name of the compound is 2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride . The InChI code is 1S/C7H11N3.ClH/c1-10-7(2-3-9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another example is a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones that provides a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis

The compound is solid in physical form . The molecular weight of the compound is 173.65 .Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives with Antitumor and Antimicrobial Activities

Researchers have explored the synthesis of pyrazole derivatives as compounds with significant antitumor, antifungal, and antibacterial activities. The structural characterization of these compounds includes techniques like X-Ray crystallography, showcasing the importance of the pyrazole moiety in biological activity. These derivatives demonstrate potential pharmacophore sites for developing antitumor and antimicrobial agents, indicating the broad utility of pyrazole-containing compounds in medicinal chemistry (Titi et al., 2020).

Contributions to Heterocyclic Chemistry

The compound and its derivatives contribute significantly to the field of heterocyclic chemistry, particularly in synthesizing spirocyclopropane anellated heterocycles. Such chemical structures are pivotal in medicinal chemistry for their unique biological activities. The use of cyclopropylidenacetate for constructing various heterocycles showcases the versatility of cyclopropane derivatives in synthesizing complex molecules (Meijere et al., 1989).

Development of Anticancer Agents

Pyrazole derivatives synthesized from cyclopropanes have shown promising results as anticancer agents. The exploration of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles indicates a potential pathway for designing new anticancer drugs, further emphasizing the significance of pyrazole derivatives in therapeutic applications (El-Sawy et al., 2013).

Neuroprotective Agent Development

Cyclopropyl-containing compounds, like KR-31543, have been studied for their neuroprotective properties against ischemia-reperfusion damage. The metabolic profiling of such compounds provides insights into their biotransformation, which is crucial for understanding their mechanism of action and potential therapeutic benefits (Kim et al., 2002).

Advancements in Organic Synthesis

The direct N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagent represents a significant advancement in organic synthesis. This methodology opens up new avenues for introducing cyclopropyl groups into nitrogen-containing heterocycles, underscoring the continuous innovation in synthetic techniques that expand the toolbox of organic chemists (Gagnon et al., 2007).

Direcciones Futuras

While specific future directions for “2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride” are not available in the search results, pyrazole-containing compounds have received attention for the development of new pesticides in recent years . This suggests potential future research directions in exploring the applications of such compounds in various fields.

Mecanismo De Acción

Target of Action

A similar compound with a 1-methyl-1h-pyrazol-5-yl group was found to target nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through modulation of lipophilicity .

Biochemical Pathways

Similar compounds have been found to affect the nad+ salvage pathway by activating nampt .

Propiedades

IUPAC Name |

2-(1-methylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-10-3-2-7(9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYAVRRSRMLBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CC2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2533834.png)

![3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2533837.png)

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2533840.png)

![(E)-4-(Dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide](/img/structure/B2533842.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533846.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)

![N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2533854.png)

![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2533855.png)